1,2-Phenylenediboronic acid chemical properties
1,2-Phenylenediboronic acid chemical properties
An In-depth Technical Guide to 1,2-Phenylenediboronic Acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Phenylenediboronic acid is a versatile organic compound characterized by the presence of two boronic acid functional groups on adjacent carbon atoms of a benzene ring. This unique structural arrangement confers distinct chemical properties and reactivity, making it a valuable building block in various scientific and industrial domains. This guide provides a comprehensive overview of the core chemical properties of 1,2-phenylenediboronic acid, its synthesis, and its applications in organic synthesis, materials science, and drug development. We will delve into its role in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its growing importance in the design of advanced materials and therapeutic agents.
Introduction: The Significance of Vicinal Diboronic Acids
Boronic acids are a class of organoboron compounds that have gained prominence in organic chemistry due to their stability, low toxicity, and diverse reactivity.[1][2] Among these, phenylenediboronic acids, which feature two boronic acid groups on a benzene ring, offer unique opportunities for creating complex molecular architectures. 1,2-Phenylenediboronic acid, with its vicinal (ortho) arrangement of boronic acid moieties, presents intriguing possibilities for chelation, intramolecular reactions, and the synthesis of novel heterocyclic systems. This guide will explore the fundamental chemical principles that underpin the utility of this remarkable compound.
Physicochemical Properties and Structural Features
A thorough understanding of the physical and chemical properties of 1,2-phenylenediboronic acid is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₈B₂O₄ | [3] |
| Molecular Weight | 165.75 g/mol | [3] |
| IUPAC Name | (2-boronophenyl)boronic acid | [3] |
| CAS Number | 13506-83-7 | [3][4] |
| Appearance | White to off-white powder | [2] |
| Crystal Structure | Orthorhombic | [5] |
The crystal structure of phenylboronic acids reveals extensive hydrogen bonding networks, which contribute to their solid-state stability.[5] The two adjacent boronic acid groups in 1,2-phenylenediboronic acid can influence the crystal packing and intermolecular interactions.
Synthesis of 1,2-Phenylenediboronic Acid
The synthesis of phenylboronic acids can be achieved through several established methods. A common and versatile approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
A general synthetic scheme is presented below:
Caption: General synthesis of phenylboronic acids.
For the specific synthesis of 1,2-phenylenediboronic acid, a dihalo-benzene precursor would be utilized, with the reaction stoichiometry adjusted to favor the formation of the diboronic acid. Other synthetic routes may involve transition metal-catalyzed C-H borylation of benzene.[1][2]
Core Reactivity: A Tale of Two Boronic Acids
The reactivity of 1,2-phenylenediboronic acid is dominated by the chemistry of its boronic acid functional groups. These groups are mild Lewis acids and can participate in a variety of chemical transformations.[1][2]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6][7] Phenylboronic acids are key reagents in these palladium-catalyzed reactions, serving as the source of the phenyl group.[1] 1,2-Phenylenediboronic acid can act as a bifunctional coupling partner, allowing for the synthesis of complex biaryl compounds and extended conjugated systems.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is as follows:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and 1,2-phenylenediboronic acid (0.55 mmol, assuming coupling at both sites) in a suitable solvent system (e.g., a mixture of toluene and ethanol).[8]
-
Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃ solution).[9] The base is crucial for the transmetalation step.[6]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup to remove the inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality behind experimental choices:
-
The choice of palladium catalyst and ligands can significantly influence the reaction efficiency and substrate scope.[6]
-
The base plays a critical role in activating the boronic acid for transmetalation.[6]
-
The solvent system is chosen to ensure the solubility of all reactants and reagents.
-
Degassing is essential to prevent the oxidation of the Pd(0) catalyst.
Protecting Group for Diols
Boronic acids are known to reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[1][2] This property makes them excellent protecting groups for diols in multi-step organic synthesis. The formation of the boronate ester is typically favored under anhydrous conditions, and the protecting group can be readily removed by hydrolysis. 1,2-Phenylenediboronic acid can potentially form more complex structures with polyols.
Caption: Reversible protection of a diol with a boronic acid.
Applications in Materials Science
The ability of 1,2-phenylenediboronic acid to act as a bifunctional building block has led to its use in the synthesis of novel polymers and materials. Boron-containing polymers often exhibit unique properties such as enhanced thermal stability.[10]
Covalent Organic Frameworks (COFs)
1,2-Phenylenediboronic acid can be used as a monomer in the synthesis of covalent organic frameworks (COFs).[11] These are crystalline porous polymers with well-defined structures, which have potential applications in gas storage, catalysis, and sensing. The dehydration of boronic acids to form boroxine rings is a key reaction in the formation of boronate-ester-linked COFs.[1][2]
Applications in Drug Development and Biomedical Research
The unique chemical properties of phenylboronic acids have made them attractive moieties for applications in drug discovery and development.[12]
Biosensors for Carbohydrates
Phenylboronic acids can bind to the diol groups present in carbohydrates, such as glucose.[13][14] This interaction can be exploited to develop sensors for detecting and quantifying sugars.[13] The binding event can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response.[13][14] 1,2-Phenylenediboronic acid, with its two binding sites, may offer enhanced affinity and selectivity for specific carbohydrates.
Drug Delivery Systems
Phenylboronic acid-functionalized polymers have been investigated for use in drug delivery systems.[15][16] These materials can be designed to be responsive to changes in pH or the concentration of glucose, allowing for the controlled release of therapeutic agents.[13][15] For example, a drug delivery vehicle could be engineered to release insulin in response to high blood glucose levels.[13][16] The interaction between the boronic acid and diol-containing drugs can also be utilized for drug loading.[17]
Conclusion
1,2-Phenylenediboronic acid is a compound of significant interest due to its unique chemical properties and versatile reactivity. Its role as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its applications in the development of advanced materials and biomedical technologies highlight its importance in modern chemistry. As research in these areas continues to expand, the demand for and applications of 1,2-phenylenediboronic acid are expected to grow, further solidifying its position as a valuable tool for researchers and scientists.
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